

Calcipotriol Impurity C: A Comprehensive Technical Profile

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Compound of Interest

Compound Name: Calcipotriol Impurity C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Calcipotriol Impurity C**, a known isomeric impurity of the synthetic vitamin D analogue, Calcipotriol. This document details its chemical structure, physicochemical properties, and analytical methodologies, serving as a critical resource for quality control, drug development, and research applications.

Chemical Identity and Structure

Calcipotriol Impurity C, also known as (5E)-Calcipotriol, is a stereoisomer of Calcipotriol, differing in the geometry of the triene system.^{[1][2][3][4][5]} Its formation is typically related to the synthesis process of the active pharmaceutical ingredient.^[6]

Chemical Structure:

The chemical structure of **Calcipotriol Impurity C** is provided below.

(5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1 α ,3 β ,24-triol

A 2D representation of the chemical structure can be generated using chemical drawing software from its IUPAC name or SMILES string: O[C@H]1C=CC(=C/C(C1)=C/C=C2[C@]3([H])CC=CC=C2[C@@H]3C)CCC2=C

Physicochemical and General Properties

Calcipotriol Impurity C is commercially available as a reference standard for analytical purposes.^{[6][7]} Its key properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1 α ,3 β ,24-triol ^{[1][2][5][8]}
Synonyms	(5E)-Calcipotriol; Calcipotriene Related Compound C; (5E)-Calcipotriene ^{[1][2][3][4][5]}
CAS Number	113082-99-8 ^{[1][7][8][9]}
Molecular Formula	C ₂₇ H ₄₀ O ₃ ^{[1][8][9]}
Molecular Weight	412.60 g/mol ^{[4][9]}

Table 2: Physicochemical Properties

Property	Value
Appearance	Off-white solid ^[8]
Purity (typical)	≥95% ^{[7][8]}
Solubility	Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) ^{[8][10]}
Storage	2-8°C, protect from light, under an inert atmosphere (e.g., Nitrogen) ^{[8][9]}

Table 3: Spectroscopic and Analytical Data

Data Type	Description
HPLC-UV λ_{max}	264 nm[6]
H-NMR, C-NMR, Mass Spec, IR, TGA	Typically provided by the supplier with the reference standard.[10]

Experimental Protocols

Detailed synthetic procedures for **Calcipotriol Impurity C** are not readily available in public literature and are often considered proprietary. However, validated analytical methods for its separation and quantification are established.

Protocol: Stability-Indicating RP-HPLC Method for Calcipotriol and its Impurities

This method is capable of separating Calcipotriol from its impurities, including Impurity C.[8]

1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

- Column: RP-C18, 150 x 4.6 mm, 2.7 μm particle size.[6][8]
- Column Temperature: 50°C.[6][8]
- Mobile Phase: A gradient mixture of two components.
 - Component A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)[6]
 - Component B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)[6]
- Gradient Program: A specific gradient program is utilized to achieve separation (refer to specialized literature for the exact gradient curve).[6]

- Flow Rate: Typically 1.0 - 2.0 mL/min.[6]
- Detection Wavelength: 264 nm for Calcipotriol and its related impurities.[6][8]
- Injection Volume: 20 µL.[6]

3. Sample Preparation:

- Standard Solution: Prepare a standard solution of **Calcipotriol Impurity C** reference standard in a suitable diluent (e.g., Acetonitrile:Water - 95:5 v/v).[6]
- Sample Solution: Accurately weigh and dissolve the sample containing Calcipotriol in the diluent to achieve a known concentration.

4. Analysis:

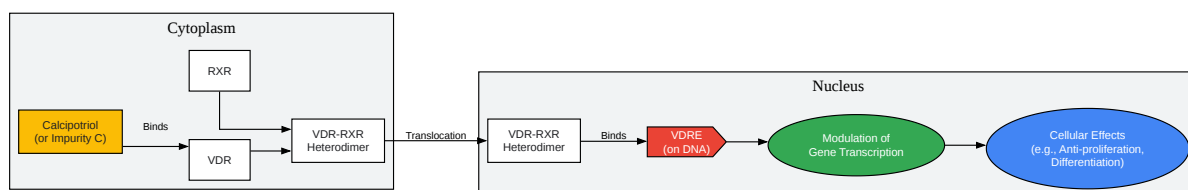
- Inject the standard and sample solutions into the HPLC system.
- Identify the peak corresponding to **Calcipotriol Impurity C** by comparing the retention time with the reference standard.
- Quantify the impurity based on the peak area response relative to the standard or the main Calcipotriol peak, depending on the specific method validation (e.g., area normalization, external standard).

Biological Context and Signaling Pathways

As a stereoisomer of Calcipotriol, Impurity C's biological activity is of interest, particularly its interaction with the Vitamin D Receptor (VDR). Calcipotriol is a potent VDR agonist.[9][11] The canonical signaling pathway for VDR agonists is detailed below. While specific studies on the signaling of Impurity C are limited, this pathway provides the fundamental mechanism through which Calcipotriol and its analogues exert their biological effects.

The binding of a VDR agonist like Calcipotriol to the VDR leads to a conformational change, causing it to heterodimerize with the Retinoid X Receptor (RXR).[4] This VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[4] This binding modulates the transcription of genes involved in various cellular processes, including cell

proliferation, differentiation, and immune response, such as inhibiting the NF- κ B signaling pathway.[4][11]

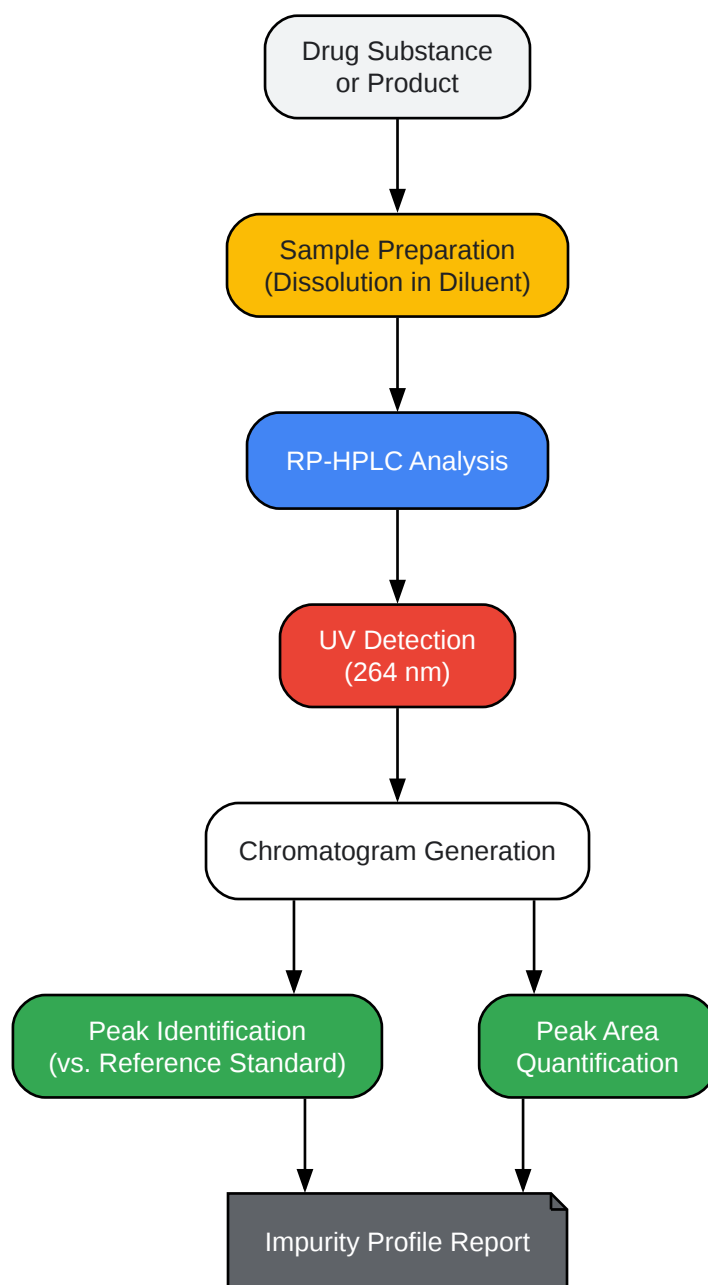


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Caption: Vitamin D Receptor (VDR) signaling pathway initiated by an agonist.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the identification and quantification of **Calcipotriol Impurity C** in a drug substance or product.



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Caption: General workflow for HPLC analysis of **Calcipotriol Impurity C**.

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- To cite this document: BenchChem. [Calcipotriol Impurity C: A Comprehensive Technical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542603#calcipotriol-impurity-c-chemical-structure-and-properties]

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